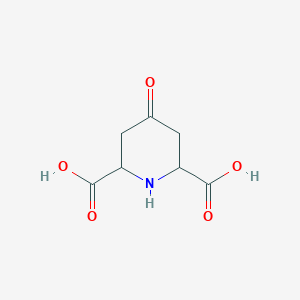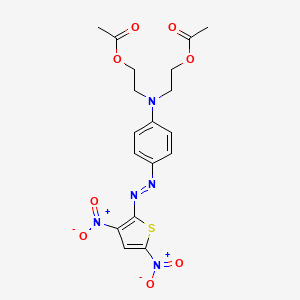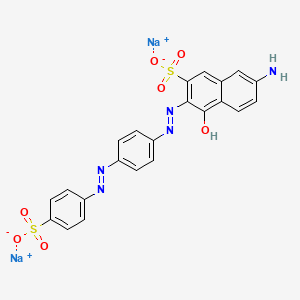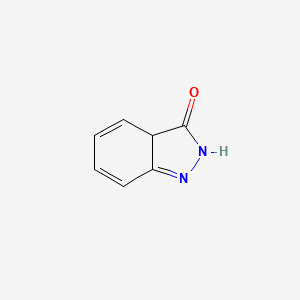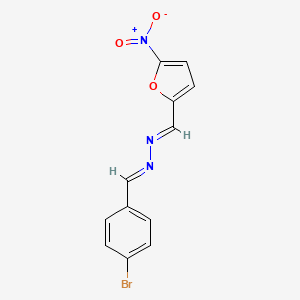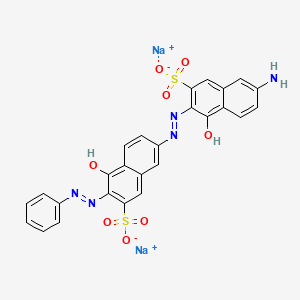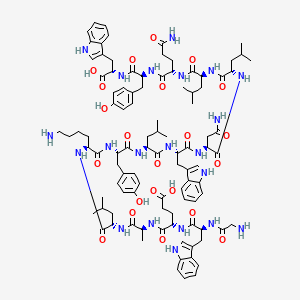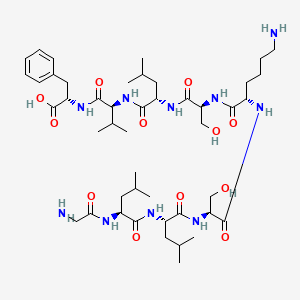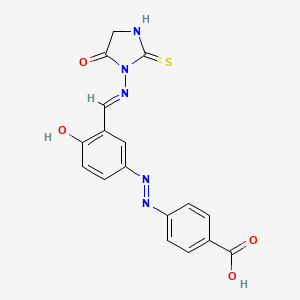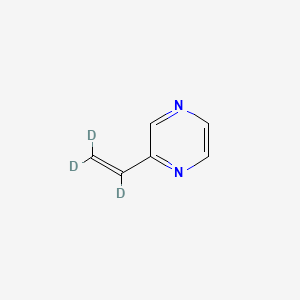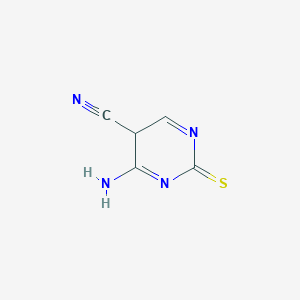
4-amino-2-sulfanylidene-5H-pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-2-sulfanylidene-5H-pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and coenzymes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-amino-2-sulfanylidene-5H-pyrimidine-5-carbonitrile involves a three-component reaction. This reaction typically includes aldehydes, N-unsubstituted amidines, and malononitrile or ethyl cyanoacetate under thermal aqueous conditions. Bismuth (III) nitrate pentahydrate is often used as a mild and efficient catalyst for this synthesis .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar multi-component reactions but on a larger scale. The use of heterogeneous catalysts like bismuth (III) nitrate pentahydrate is preferred due to their stability, non-toxicity, and ease of handling .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-2-sulfanylidene-5H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule .
Aplicaciones Científicas De Investigación
4-amino-2-sulfanylidene-5H-pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-amino-2-sulfanylidene-5H-pyrimidine-5-carbonitrile involves its interaction with molecular targets such as tyrosine kinases. The compound mimics ATP and binds to the active site of the epidermal growth factor receptor (EGFR), inhibiting its activity. This inhibition leads to the arrest of the cell cycle at the G2/M phase and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target tyrosine kinases and have shown potent anticancer activities.
Uniqueness
4-amino-2-sulfanylidene-5H-pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit EGFR and induce apoptosis in cancer cells makes it a valuable compound for further research and development in medicinal chemistry .
Propiedades
Fórmula molecular |
C5H4N4S |
|---|---|
Peso molecular |
152.18 g/mol |
Nombre IUPAC |
4-amino-2-sulfanylidene-5H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5H4N4S/c6-1-3-2-8-5(10)9-4(3)7/h2-3H,(H2,7,9,10) |
Clave InChI |
SIOZWRMCXUJWLH-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=S)N=C(C1C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


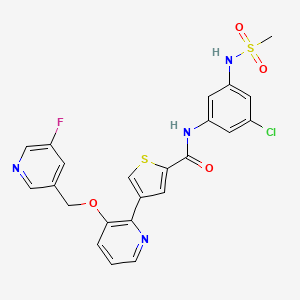
![1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol](/img/structure/B12363474.png)
